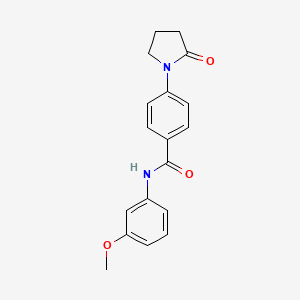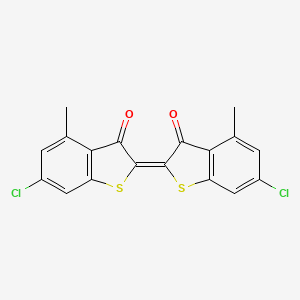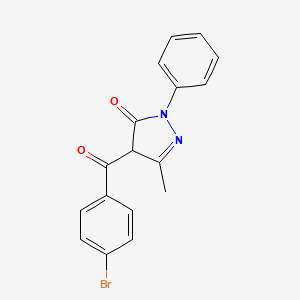
N-(3-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, commonly known as MPB, is a synthetic compound that has gained significant attention in the field of scientific research. MPB is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the metabolism of glucocorticoids. MPB has been extensively studied for its potential application in treating metabolic disorders such as obesity, diabetes, and metabolic syndrome.
Mécanisme D'action
MPB exerts its pharmacological effects by inhibiting the enzyme 11β-HSD1, which plays a crucial role in the metabolism of glucocorticoids. 11β-HSD1 converts inactive cortisone to active cortisol in adipose tissue and liver, which promotes adiposity and insulin resistance. Inhibition of 11β-HSD1 activity by MPB leads to reduced cortisol levels, which in turn results in improved glucose metabolism, insulin sensitivity, and reduced adiposity.
Biochemical and Physiological Effects:
MPB has been shown to improve glucose metabolism, insulin sensitivity, and reduce adiposity in animal models of obesity and diabetes. MPB treatment leads to reduced cortisol levels, which in turn reduces adiposity and improves insulin sensitivity. MPB has also been shown to reduce inflammation and oxidative stress, which are associated with metabolic disorders such as obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
MPB is a potent and selective inhibitor of 11β-HSD1, which makes it an ideal tool for studying the role of this enzyme in metabolic disorders. MPB has been extensively studied in animal models of obesity and diabetes, and its pharmacological effects have been well characterized. However, the use of MPB in humans is limited by its potential side effects and toxicity.
Orientations Futures
MPB has shown promising results in animal models of obesity and diabetes, and its potential application in treating metabolic disorders is an area of active research. Future studies should focus on optimizing the pharmacokinetic properties of MPB to improve its efficacy and reduce its toxicity. Additionally, the potential application of MPB in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease should be explored. Overall, MPB represents a promising tool for studying the role of 11β-HSD1 in metabolic disorders and developing novel therapeutics for these conditions.
Méthodes De Synthèse
The synthesis of MPB involves the reaction of 3-methoxybenzoyl chloride with 2-oxo-1-pyrrolidineacetamide in the presence of a base such as triethylamine. The resulting product is then treated with 4-aminobenzamide to obtain MPB in high yield and purity.
Applications De Recherche Scientifique
MPB has been extensively studied for its potential application in treating metabolic disorders such as obesity, diabetes, and metabolic syndrome. MPB is a potent inhibitor of 11β-HSD1, which converts inactive cortisone to active cortisol in adipose tissue and liver. Inhibition of 11β-HSD1 activity by MPB leads to reduced cortisol levels, which in turn results in improved glucose metabolism, insulin sensitivity, and reduced adiposity.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-5-2-4-14(12-16)19-18(22)13-7-9-15(10-8-13)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFYBLUPRYBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-bromobenzoate](/img/structure/B5026782.png)
![methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate](/img/structure/B5026789.png)
![3-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-propanol](/img/structure/B5026795.png)
![N-[(4-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B5026796.png)
![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5026799.png)
![4-benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5026803.png)
![2-methyl-3-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5026813.png)

![2-methoxy-N-{1-[1-(3-pyridinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5026837.png)

![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026849.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5026856.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5026858.png)